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Cat. No.: B140471 Get Quote

Introduction

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is a heterocyclic

compound of significant interest in medicinal chemistry and drug development. It serves as a

versatile building block for the synthesis of a wide range of pharmaceutical agents. A thorough

understanding of its structural and chemical properties is paramount for its effective utilization

in research and development. This technical guide provides a comprehensive overview of the

spectroscopic data of methyl isonipecotate, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring

this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data
The following sections summarize the key spectroscopic data for methyl isonipecotate,

presented in a clear and structured format for easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a

molecule. The chemical shifts, multiplicities, and coupling constants provide valuable

information about the electronic environment and connectivity of the hydrogen atoms.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 s 3H -OCH₃

3.08 dt 2H H-2e, H-6e

2.63 td 2H H-2a, H-6a

2.49 tt 1H H-4

1.93 m 2H H-3e, H-5e

1.74 qd 2H H-3a, H-5a

1.65 (br s) s 1H -NH

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. The chemical

shift of each carbon atom is indicative of its local electronic environment.

Chemical Shift (δ) ppm Assignment

175.5 C=O

51.6 -OCH₃

42.9 C-2, C-6

40.8 C-4

28.3 C-3, C-5

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3200 Medium, Broad N-H Stretch

2945, 2850 Strong C-H Stretch (Aliphatic)

1730 Strong C=O Stretch (Ester)

1250, 1170 Strong C-O Stretch (Ester)

1130 Medium C-N Stretch

MS (Mass Spectrometry) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The data presented

here corresponds to Electron Ionization (EI) Mass Spectrometry.[1]

m/z Relative Intensity (%) Possible Fragment

143 25 [M]⁺ (Molecular Ion)

84 100 [M - COOCH₃]⁺

57 45 [C₄H₉]⁺

56 40 [C₄H₈]⁺

44 30 [C₂H₄N]⁺

Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like methyl isonipecotate.
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General Spectroscopic Analysis Workflow
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Data Analysis
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General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methyl
isonipecotate.

Materials:

Methyl isonipecotate sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz)
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Procedure:

Sample Preparation: Weigh approximately 5-10 mg of the methyl isonipecotate sample and

dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5

mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

Use a 90° pulse with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and reference the TMS peak to 0.00 ppm.

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence.
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Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the FID with a Fourier transform.

Phase the spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm) or the TMS

peak to 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain an FTIR spectrum of methyl isonipecotate to identify its functional

groups.

Materials:

Methyl isonipecotate sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

ethanol and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small drop of the liquid methyl isonipecotate sample directly onto the center of

the ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
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Data Processing and Analysis:

The software will automatically perform a background correction.

Identify the characteristic absorption bands and their corresponding wavenumbers.

Assign the observed bands to specific functional groups and vibrational modes within the

molecule.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened

soft cloth to remove all traces of the sample.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of methyl isonipecotate to determine its molecular

weight and fragmentation pattern.

Materials:

Methyl isonipecotate sample

Gas chromatograph-mass spectrometer (GC-MS) with an Electron Ionization (EI) source

A suitable solvent (e.g., methanol or dichloromethane) for sample dilution

Procedure:

Sample Preparation: Prepare a dilute solution of the methyl isonipecotate sample

(approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1

minute, and then ramp up to 250°C at a rate of 10°C/minute.

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Set the EI source to the standard 70 eV.
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Set the mass analyzer to scan a mass range of m/z 40-300.

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet.

The compound will be separated on the GC column and then enter the mass

spectrometer.

The mass spectrometer will record the mass spectra of the eluting components.

Data Analysis:

Identify the peak corresponding to methyl isonipecotate in the total ion chromatogram

(TIC).

Analyze the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Identify the major fragment ions and propose fragmentation pathways to support the

structure of the molecule. The base peak is the most intense peak in the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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